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Compound of Interest

Compound Name:
4-Amino-6-methyl-2H-pyridazin-3-

one

Cat. No.: B176678 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 4-amino-pyridazin-3-one scaffold has emerged as a privileged structure in medicinal

chemistry, demonstrating a wide array of biological activities. This guide provides a

comparative analysis of the structure-activity relationships (SAR) of these derivatives across

various therapeutic targets, supported by experimental data and detailed methodologies.

Comparative Biological Activities
Derivatives of the 4-amino-pyridazin-3-one core have been investigated for their potential as

inhibitors of various enzymes and their efficacy in different disease models. The following

tables summarize the quantitative data for their biological activities.

Fatty Acid-Binding Protein 4 (FABP4) Inhibition
4-Amino-pyridazin-3-one derivatives have been identified as potent inhibitors of Fatty Acid-

Binding Protein 4 (FABP4), a target for metabolic diseases and cancer.[1]
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Compound ID R1 R2 IC50 (µM) Reference

1a H Phenyl > 5 [1]

1b H 4-Fluorophenyl 4.85 [1]

1c H 4-Chlorophenyl 3.21 [1]

1d H 4-Bromophenyl 2.97 [1]

1e H 4-Methylphenyl 4.15 [1]

2a -CONH-Phenyl Phenyl 3.88 [1]

2b
-CONH-(4-

Fluorophenyl)
Phenyl 3.15 [1]

SAR Insights:

Substitution at the 4-amino group with a ureido moiety (-CONH-R) generally leads to

improved potency.

Halogen substitutions on the phenyl ring at the R2 position enhance inhibitory activity, with

the bromo derivative 1d being the most potent in this series.

Receptor-Interacting Serine/Threonine-Protein Kinase 1
(RIPK1) Inhibition
A series of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives have been

synthesized and evaluated as inhibitors of RIPK1, a key regulator of necroptosis and

inflammation.[2]
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Compound ID R IC50 (nM)

13a H 152.3

13b F 89.1

13c Cl 59.8

13d Br 72.5

13e CH3 115.6

SAR Insights:

The presence of a halogen at the para-position of the phenyl ring at R significantly improves

the inhibitory activity against RIPK1.[2]

The chloro-substituted derivative 13c demonstrated the most potent inhibition in this series.

[2]

Phosphodiesterase 4 (PDE4) Inhibition
While specific data for 4-amino-pyridazin-3-one derivatives as PDE4 inhibitors is limited,

related pyridazinone analogs bearing an indole moiety at the 4-position have shown promising

activity.

Compound ID R (on Indole)
% Inhibition of
PDE4B at 20 µM

IC50 (nM)

4ba 5-Methoxy 64% 251

SAR Insights:

The presence of a 5-methoxyindole moiety at the 4-position of the pyridazinone ring is

crucial for potent PDE4B inhibition.[3]

Antibacterial Activity
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Certain pyridazinone derivatives have been evaluated for their antibacterial properties, with

Minimum Inhibitory Concentrations (MIC) determined against various bacterial strains.

Compound
S. aureus (MRSA)
MIC (µM)

P. aeruginosa MIC
(µM)

A. baumannii MIC
(µM)

7 8.92 3.74 7.48

13 4.52 8.92 8.92

SAR Insights:

The presence of a fluoro group at the para position of the aryl ring (compound 7) and the

hydrolysis of an ester to a carboxylic acid (compound 13) were found to be beneficial for

antibacterial activity against specific strains.[4]

Cytotoxic Activity Against Cancer Cell Lines
Pyridazin-4-one derivatives have been synthesized and tested for their in-vitro cytotoxic activity

against various cancer cell lines.

Compound ID R
P815 (Mastocytoma) IC50
(µg/mL)

5a H > 10

5b 4-CH3 0.40

5c 4-OCH3 1.25

5d 4-Cl 0.80

SAR Insights:

The introduction of a methyl group at the para-position of the N-aryl ring (5b) resulted in a

significant increase in cytotoxic activity against the P815 cell line.[5]

Experimental Protocols
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Detailed methodologies for the key experiments cited are provided below to allow for

replication and further investigation.

FABP4 Inhibition Assay (Fluorescence Displacement)
This assay measures the ability of a test compound to displace a fluorescent probe from the

binding pocket of FABP4.

Reagents: Recombinant human FABP4, a fluorescent detection reagent (e.g., 1-

anilinonaphthalene-8-sulfonic acid, ANS), test compounds, and a suitable buffer (e.g.,

phosphate-buffered saline, pH 7.4).

Procedure:

A solution of FABP4 and the fluorescent probe is prepared in the assay buffer.

The test compounds are added to the solution at various concentrations.

The mixture is incubated to allow for binding equilibrium to be reached.

The fluorescence intensity is measured using a fluorometer. A decrease in fluorescence

indicates displacement of the probe by the test compound.

Data Analysis: The IC50 value, the concentration of the test compound that causes a 50%

reduction in the fluorescence signal, is calculated by plotting the percentage of inhibition

against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay (RIPK1)
This assay determines the ability of a compound to inhibit the enzymatic activity of a specific

kinase.

Reagents: Recombinant RIPK1 kinase, a suitable substrate (e.g., a peptide or protein that is

phosphorylated by RIPK1), ATP, test compounds, and a kinase assay buffer.

Procedure:

The test compounds are pre-incubated with the RIPK1 enzyme in the kinase assay buffer.
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The kinase reaction is initiated by the addition of the substrate and ATP.

The reaction is allowed to proceed for a defined period at a specific temperature.

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This

can be done using various methods, such as radiometric assays (using radiolabeled ATP),

fluorescence-based assays, or luminescence-based assays that measure the amount of

ATP consumed.

Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition

against the logarithm of the inhibitor concentration.

Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a

specific bacterium.

Materials: Test compounds, bacterial culture in logarithmic growth phase, Mueller-Hinton

broth (or other suitable growth medium), and 96-well microtiter plates.

Procedure:

Serial two-fold dilutions of the test compounds are prepared in the growth medium in the

wells of a microtiter plate.

Each well is inoculated with a standardized suspension of the test bacterium.

Positive (no compound) and negative (no bacteria) control wells are included.

The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

Data Analysis: The MIC is determined as the lowest concentration of the compound at which

there is no visible growth of the bacterium.

Visualizations
The following diagrams illustrate key structure-activity relationships and experimental

workflows.
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Caption: SAR for FABP4 Inhibition of 4-Amino-Pyridazin-3-one Derivatives.
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Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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